Structural Differentiation: Geminal Bis-Heteroaryl vs. Mono-Heteroaryl or Biaryl Cinnamamides
CAS 2097939-89-2 possesses a geminal bis-heteroaryl ethylamine core where furan-2-yl and thiophen-2-yl occupy the same sp³ carbon. This architecture is distinct from three comparator classes: (i) regioisomeric analogs where thiophene is attached at the 3-position (CAS 2097939-37-0), (ii) furan-thiophene biaryl methylamine cinnamamides (CAS 2035036-22-5, MW 309.4), and (iii) N,N-disubstituted cinnamamides with separated heteroaryl-methyl groups (CAS 1428382-30-2) . The geminal arrangement constrains the conformational freedom of both heteroaryl rings, creating a unique pharmacophoric geometry not accessible to analogs where heteroaryls are linearly separated.
| Evidence Dimension | Core scaffold architecture: heteroaryl attachment mode |
|---|---|
| Target Compound Data | Geminal bis-heteroaryl: both furan-2-yl and thiophen-2-yl on same sp³ carbon of ethylamine linker; MW = 323.41; CLogP predicted ~3.5–4.0 based on fragment additivity (class-level estimate) |
| Comparator Or Baseline | CAS 2035036-22-5: Furan-thiophene biaryl (5-(thiophen-2-yl)furan-2-yl)methylamine linker, MW = 309.4; CAS 1428382-30-2: N,N-disubstituted with independent furan-3-ylmethyl and thiophen-2-ylmethyl groups, MW = 323.41 |
| Quantified Difference | Linker topology: geminal (C–C bond angle ~109°) vs. biaryl (planar, ~0° torsional preference) vs. N,N-disubstituted (tetrahedral nitrogen, ~109° bond angles but increased rotational自由度). Conformational restriction at the attachment point is qualitatively higher for the geminal architecture. |
| Conditions | Structural comparison based on SMILES/InChI analysis from supplier databases and chemical structure repositories |
Why This Matters
The geminal bis-heteroaryl architecture constrains the spatial presentation of both π-excessive heterocycles relative to the cinnamamide pharmacophore, potentially enabling target interactions inaccessible to either linearly linked or N,N-disubstituted analogs—critical for hypothesis-driven scaffold selection in medicinal chemistry programs.
